

environmental fate and degradation of 2,4'-Dihydroxybenzophenone

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Compound of Interest

Compound Name: 2,4'-Dihydroxybenzophenone

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An In-Depth Technical Guide on the Environmental Fate and Degradation of **2,4'-Dihydroxybenzophenone**

Executive Summary

2,4'-Dihydroxybenzophenone, a member of the benzophenone family of ultraviolet (UV) filters, is a contaminant of emerging concern due to its widespread use in personal care products and its potential for environmental release. This technical guide provides a comprehensive analysis of the environmental fate and degradation of **2,4'-**

Dihydroxybenzophenone, synthesizing current scientific knowledge for researchers, environmental scientists, and drug development professionals. The primary degradation pathway in aquatic environments is photodegradation, a process that can be self-accelerating through the formation of photoactive byproducts. While data on its microbial degradation is less specific, it is recognized as a metabolite in the biodegradation of other common UV filters. This guide details the abiotic and biotic transformation mechanisms, identifies key degradation products, outlines its ecotoxicity profile, and provides standardized protocols for its experimental evaluation.

Introduction: The Environmental Significance of 2,4'-Dihydroxybenzophenone

2,4'-Dihydroxybenzophenone (also known as Benzophenone-1 or BP-1) is an organic compound extensively used as a UV stabilizer to prevent photodegradation in a variety of

products, including cosmetics, plastics, and polymers.[1][2] Its primary function is to absorb harmful UV radiation, thereby protecting the product and, in the case of sunscreens, human skin.[2]

The widespread application of **2,4'-Dihydroxybenzophenone** ensures its continuous introduction into the environment. Entry pathways include direct release into recreational waters during swimming and indirect release via wastewater treatment plant effluents, as these facilities are often not equipped to fully remove such persistent organic pollutants.[3] Its detection in various environmental compartments and potential for bioaccumulation and endocrine disruption have raised significant concerns, positioning it as a contaminant of emerging environmental concern.[1][3] Understanding its behavior, persistence, and transformation in the environment is therefore critical for assessing its ecological risk.

Physicochemical Properties

A compound's environmental distribution and fate are fundamentally governed by its physicochemical properties. These characteristics determine its partitioning between water, soil, air, and biota.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ O ₃	[4]
Molar Mass	214.22 g/mol	[4]
Appearance	Off-white/yellow solid; light-yellow crystalline powder.	[5][6]
Water Solubility	Insoluble to practically insoluble in cold water.[1][6][7] Estimated at 240 mg/L at 25°C.[6]	[1][6][7]
Solubility in Organic Solvents	Soluble in ethanol, methanol, ether, acetone, ethyl acetate, and glacial acetic acid.[6][7]	[6][7]
Melting Point	142-147 °C	[7]
Boiling Point	409 °C at 760 mmHg	[7]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.2	[1][4]

The low water solubility and a Log K_{ow} value greater than 3 suggest a lipophilic character, indicating a tendency to partition from water into organic matrices like sediment and biota.[1][3]

Abiotic Degradation Pathways

Abiotic processes, particularly those driven by sunlight, are significant drivers of **2,4'-Dihydroxybenzophenone**'s transformation in the environment.

Photodegradation (Photolysis)

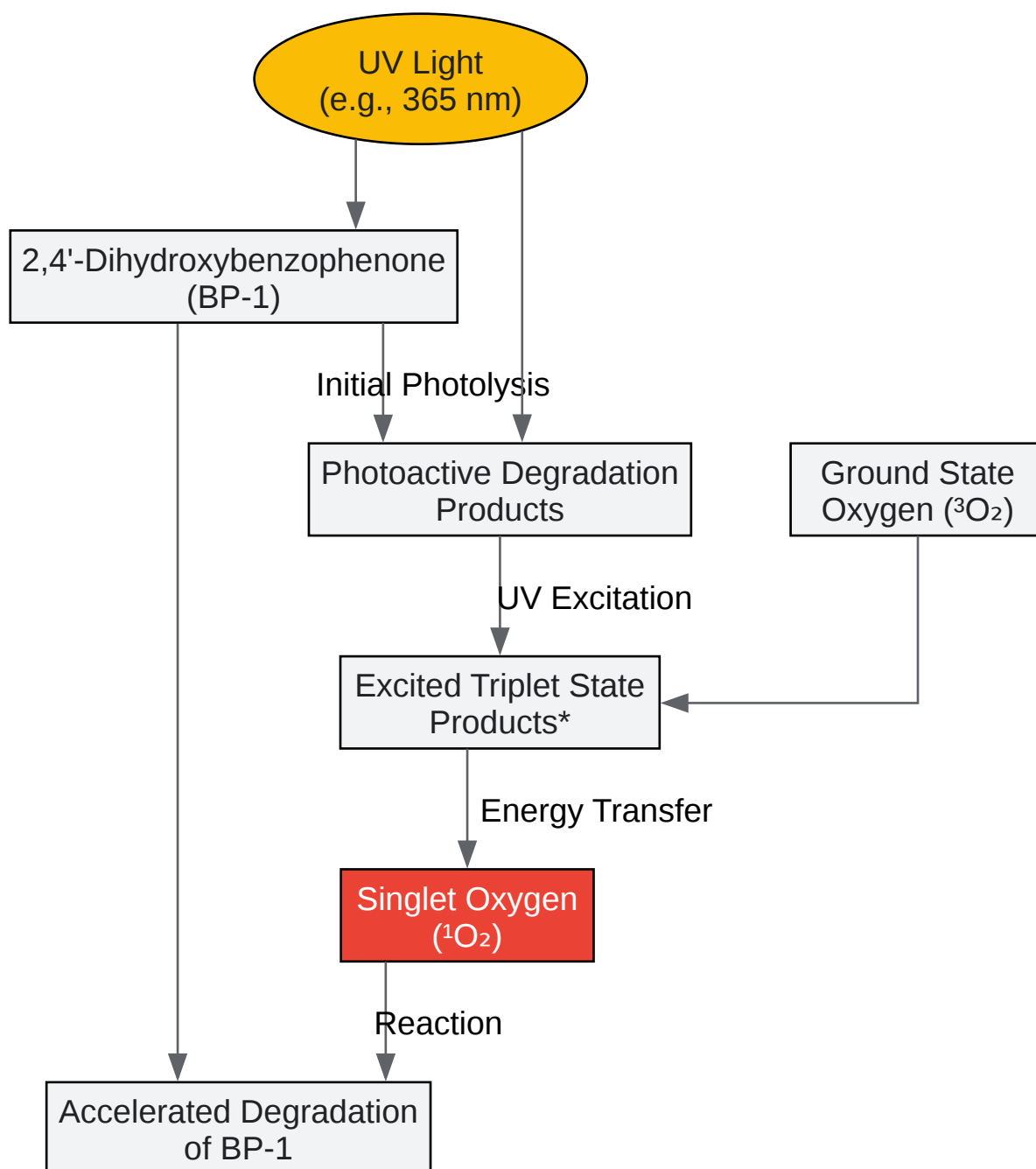
Photodegradation is a primary transformation pathway for **2,4'-Dihydroxybenzophenone** in sunlit aquatic environments, owing to its function as a UV absorber.[1] Unlike some other more stable benzophenones (e.g., BP-3), **2,4'-Dihydroxybenzophenone** is notably more susceptible to photodegradation.[8]

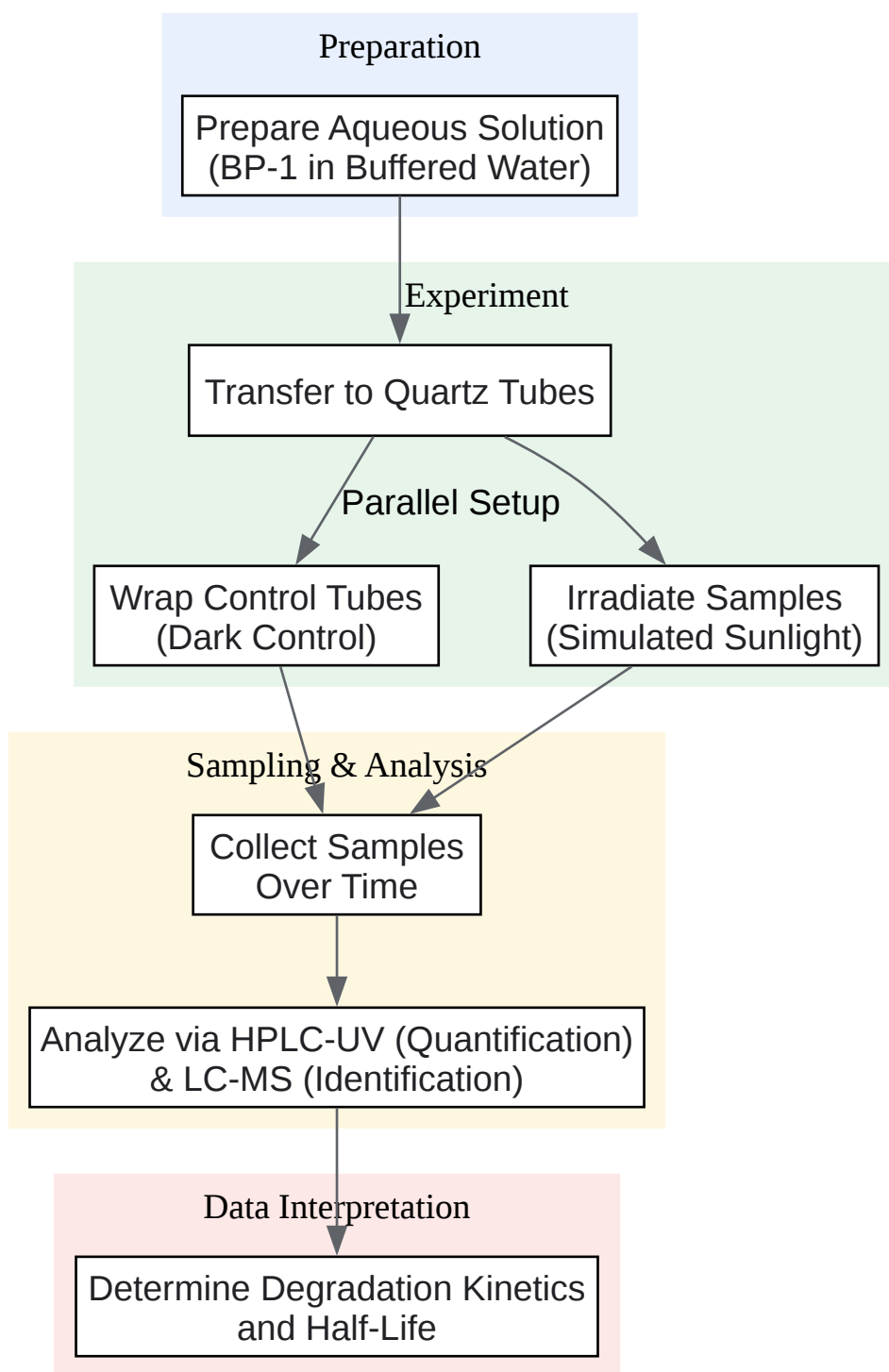
Mechanism of Photodegradation: Studies have revealed a unique self-accelerating photodegradation mechanism for **2,4'-Dihydroxybenzophenone** under UV irradiation (specifically UV_{365nm}).^{[8][9]} The key reactive species responsible for its degradation is singlet oxygen (¹O₂).^{[8][9]} The process is initiated by the transformation of **2,4'-Dihydroxybenzophenone** into several photoactive intermediate products. These products, which possess an aromatic ketone structure, are excited to an activated triplet state upon absorbing UV light, subsequently generating singlet oxygen that then degrades the parent **2,4'-Dihydroxybenzophenone** molecule.^[8] This creates a positive feedback loop where the degradation products accelerate the removal of the parent compound.^[8]

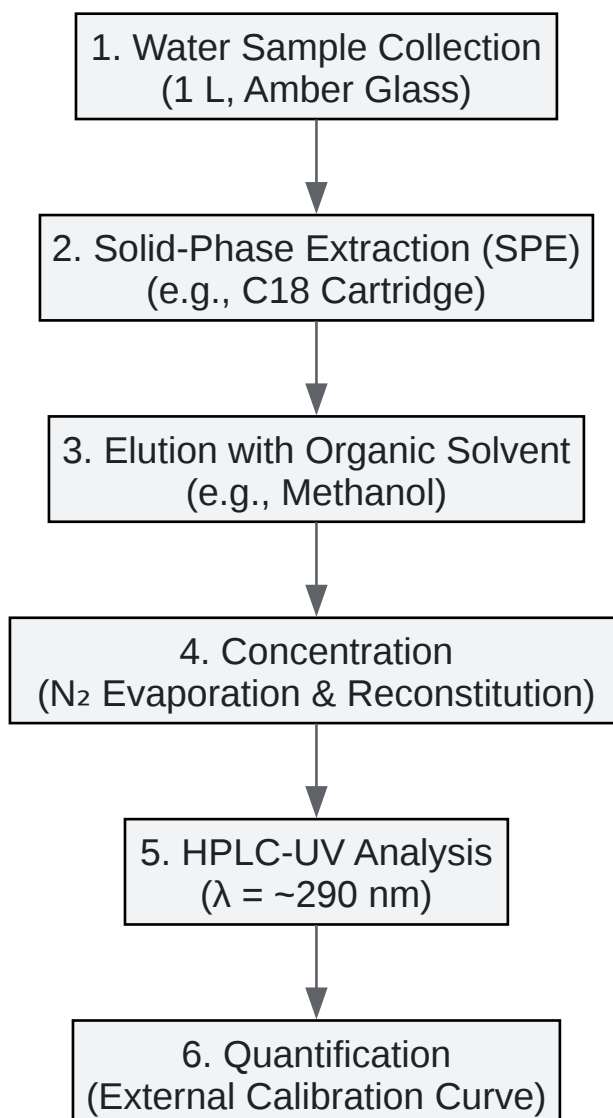
Identified photoactive degradation products include:

- 2-methylenenaphthalen-1(2H)-one
- (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid
- (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid
- 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid^[8]

This self-sensitized degradation implies that the environmental persistence of **2,4'-Dihydroxybenzophenone** may be lower than initially predicted, but it also leads to the formation of various transformation products whose own environmental impact requires assessment.







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